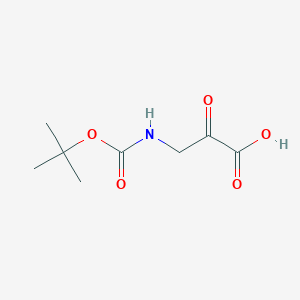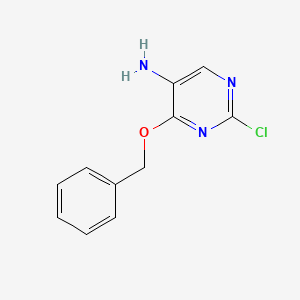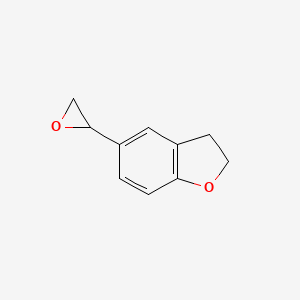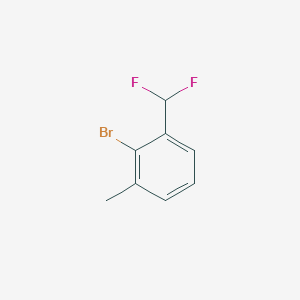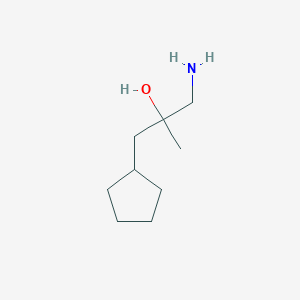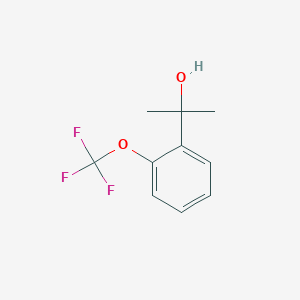
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2-(2-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
- Phenylpropanolamine
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring enhanced molecular interactions and stability .
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-9(2,14)7-5-3-4-6-8(7)15-10(11,12)13/h3-6,14H,1-2H3 |
Clé InChI |
HDZAYUPRUVCONB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



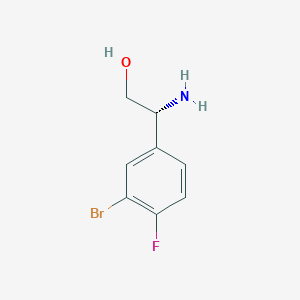


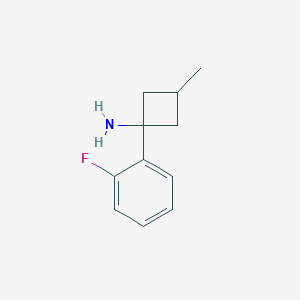
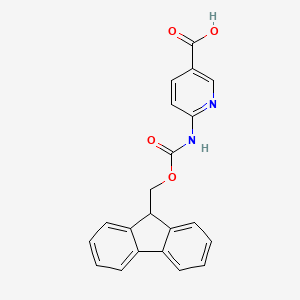
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)

